molecular formula C14H22Cl2OSi B12569166 [3,5-Bis(chloromethyl)phenoxy](tert-butyl)dimethylsilane CAS No. 182629-26-1

[3,5-Bis(chloromethyl)phenoxy](tert-butyl)dimethylsilane

Katalognummer: B12569166
CAS-Nummer: 182629-26-1
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: JBFJEZMDQISNCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(chloromethyl)phenoxydimethylsilane: is an organosilicon compound that features a phenoxy group substituted with two chloromethyl groups at the 3 and 5 positions, and a tert-butyl-dimethylsilane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(chloromethyl)phenoxydimethylsilane typically involves the reaction of 3,5-bis(chloromethyl)phenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The phenoxy group can be oxidized under certain conditions to form quinones or other oxidized products.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed:

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Quinones or other oxidized phenoxy compounds.

    Reduction: Methyl-substituted phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

    Biological Probes: Can be used to create probes for studying biological systems.

Industry:

    Polymer Chemistry: Used in the synthesis of polymers with specific properties.

    Surface Coatings:

Wirkmechanismus

The mechanism of action of 3,5-Bis(chloromethyl)phenoxydimethylsilane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl groups act as electrophilic centers that react with nucleophiles. The tert-butyl-dimethylsilane group can provide steric protection and influence the reactivity of the phenoxy group.

Vergleich Mit ähnlichen Verbindungen

    3,5-Bis(chloromethyl)phenoxysilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl-dimethylsilane group.

    3,5-Bis(chloromethyl)phenoxysilane: Similar structure but with a triethylsilyl group.

Uniqueness: The presence of the tert-butyl-dimethylsilane group in 3,5-Bis(chloromethyl)phenoxydimethylsilane provides unique steric and electronic properties that can influence its reactivity and potential applications. This makes it distinct from other similar compounds with different silyl groups.

Eigenschaften

CAS-Nummer

182629-26-1

Molekularformel

C14H22Cl2OSi

Molekulargewicht

305.3 g/mol

IUPAC-Name

[3,5-bis(chloromethyl)phenoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H22Cl2OSi/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-8H,9-10H2,1-5H3

InChI-Schlüssel

JBFJEZMDQISNCF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CCl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.